molecular formula C13H9BrN2O3 B7937121 3-Bromo-5-nitro-N-phenylbenzamide

3-Bromo-5-nitro-N-phenylbenzamide

Cat. No.: B7937121
M. Wt: 321.13 g/mol
InChI Key: CLACAYFEFRSXJU-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-N-phenylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, a nitro group at the 5-position, and an N-phenyl substituent. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aniline derivatives under controlled conditions, as seen in analogous compounds .

Properties

IUPAC Name

3-bromo-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLACAYFEFRSXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate Route

The most straightforward method involves converting 3-bromo-5-nitrobenzoic acid into its acid chloride using thionyl chloride (SOCl₂), followed by reaction with aniline.

Procedure :

  • Acid Chloride Formation :

    • 3-Bromo-5-nitrobenzoic acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) at 60°C for 4 hours. The mixture is concentrated under vacuum to yield 3-bromo-5-nitrobenzoyl chloride.

  • Amidation with Aniline :

    • The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of aniline (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and silica gel chromatography.

Yield : 75–85%.
Key Advantages : High selectivity and scalability.

Palladium-Catalyzed Bromination of N-Phenyl-5-nitrobenzamide

Late-Stage C–H Bromination

Palladium-catalyzed bromination enables direct functionalization of the benzamide scaffold. This method avoids pre-functionalized starting materials.

Procedure :

  • Substrate Preparation :

    • N-Phenyl-5-nitrobenzamide is synthesized via EDCI/HOBt-mediated coupling of 5-nitrobenzoic acid and aniline.

  • Bromination :

    • A mixture of N-phenyl-5-nitrobenzamide (1.0 equiv), N-bromosuccinimide (NBS, 1.2 equiv), Pd(OAc)₂ (0.1 equiv), and trifluoroacetic acid (TFA) in DCM is stirred at 60°C for 6 hours. The reaction is quenched with NaHCO₃, and the product is purified via column chromatography.

Yield : 65–70%.
Mechanistic Insight : Pd(II) facilitates electrophilic aromatic substitution at the meta position relative to the nitro group.

Sequential Nitration and Bromination of N-Phenylbenzamide

Nitration Followed by Bromination

This two-step approach modifies the parent N-phenylbenzamide through directed nitration and bromination.

Procedure :

  • Nitration :

    • N-Phenylbenzamide is treated with fuming HNO₃ (2.0 equiv) in concentrated H₂SO₄ at 0°C to yield N-phenyl-3-nitrobenzamide.

  • Bromination :

    • The nitro intermediate is reacted with Br₂ (1.1 equiv) in the presence of FeBr₃ (0.1 equiv) at 50°C for 8 hours.

Yield : 60–68%.
Challenges : Requires careful control of reaction conditions to avoid over-bromination.

Coupling of 3-Bromo-5-nitrobenzoyl Chloride with Aniline Derivatives

Use of Coupling Agents

Alternative coupling agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) enhance reaction efficiency under mild conditions.

Procedure :

  • 3-Bromo-5-nitrobenzoic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) are mixed in DMF. After 10 minutes, aniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

Yield : 80–88%.
Advantages : Avoids acid chloride handling; suitable for sensitive substrates.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Conditions Advantages
Acid Chloride RouteSOCl₂, Aniline75–85Reflux, 4–12 hoursHigh yield, scalable
Pd-Catalyzed BrominationPd(OAc)₂, NBS, TFA65–7060°C, 6 hoursDirect C–H activation
Sequential FunctionalizationHNO₃, Br₂, FeBr₃60–680–50°C, 8–12 hoursUses simple reagents
HATU-Mediated CouplingHATU, DIPEA80–88Room temperature, 24 hMild conditions, no acidic byproducts

Challenges and Optimization Strategies

  • Regioselectivity : The nitro group directs bromination to the meta position, but competing para substitution may occur without careful catalyst selection.

  • Purification : Silica gel chromatography is critical due to the polar nature of nitro and amide groups.

  • Scale-Up : The HATU method, while efficient, becomes cost-prohibitive at industrial scales compared to the acid chloride route .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted by other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Products with different functional groups replacing the bromine or nitro groups.

    Reduction: 3-Bromo-5-amino-N-phenylbenzamide.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

3-Bromo-5-nitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The structural features of 3-Bromo-5-nitro-N-phenylbenzamide can be compared to the following analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo, fluoro, trifluoropropyloxy ~435.6 (estimated) Enhanced lipophilicity; agrochemical research
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide Bromo, trifluoromethyl, dimethylamine ~320.1 Metabolic stability; kinase inhibition studies
5-Bromo-2-nitro-N-phenylaniline Bromo, nitro, aniline ~277.1 Intermediate in dye synthesis
3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide Bromo, trifluoromethoxy, dimethylamine ~336.1 Solubility modulation; CNS drug design

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in 3-Bromo-5-nitro-N-phenylbenzamide enhances electrophilic substitution reactivity compared to analogs with only bromo substituents (e.g., 5-Bromo-2-nitro-N-phenylaniline) .
  • Fluorinated Derivatives : Compounds like those in and exhibit higher lipophilicity and resistance to enzymatic degradation due to trifluoromethyl/trifluoromethoxy groups, making them more suitable for in vivo applications.
  • Steric Effects : The N-phenyl group in the target compound may hinder crystal packing compared to N,N-dimethyl analogs, affecting solubility and crystallization behavior .

Structural and Crystallographic Insights

  • Hydrogen Bonding : Unlike 5-Bromo-3-nitrobenzene-1,2-diamine , which forms intramolecular H-bonds, the amide group in 3-Bromo-5-nitro-N-phenylbenzamide facilitates intermolecular hydrogen bonds, influencing crystal packing and stability .
  • Validation Tools : Programs like SHELXL and ORTEP-3 are critical for resolving structural ambiguities in such brominated analogs, particularly in distinguishing nitro group orientations.

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